Cas no 1111491-40-7 (3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide)
3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26602447
- AKOS008045981
- 1111491-40-7
- 3,6-DICHLORO-N-{4-[METHOXY(METHYL)SULFAMOYL]PHENYL}PYRIDINE-2-CARBOXAMIDE
- 3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide
- Z91068177
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- Inchi: 1S/C14H13Cl2N3O4S/c1-19(23-2)24(21,22)10-5-3-9(4-6-10)17-14(20)13-11(15)7-8-12(16)18-13/h3-8H,1-2H3,(H,17,20)
- InChI Key: LASJYXMSLDTEAX-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(N=C1C(NC1C=CC(=CC=1)S(N(C)OC)(=O)=O)=O)Cl
Computed Properties
- Exact Mass: 389.0003825g/mol
- Monoisotopic Mass: 389.0003825g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 535
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 97Ų
3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26602447-0.05g |
3,6-dichloro-N-{4-[methoxy(methyl)sulfamoyl]phenyl}pyridine-2-carboxamide |
1111491-40-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide
Introduction to 3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide (CAS No. 1111491-40-7)
3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide (CAS No. 1111491-40-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly its 3,6-dichloro substitution pattern and the presence of a methoxy(methyl)sulfamoyl group, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The 3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide structure is characterized by a pyridine core substituted at the 3 and 6 positions with chlorine atoms. This dichloro substitution enhances the electrophilicity of the pyridine ring, facilitating various nucleophilic additions and transformations. The 4-[methoxy(methyl)sulfamoyl]phenyl moiety introduces a polar and hydrophilic region to the molecule, which can influence its solubility and interaction with biological targets. These structural attributes make this compound a versatile building block for designing novel pharmacophores.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting specific enzymes and receptors involved in diseases such as cancer, inflammation, and infectious disorders. The 3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide has been explored as a potential lead compound in this context due to its ability to modulate key biological pathways. For instance, studies have shown that derivatives of this compound can interact with enzymes such as kinases and phosphodiesterases, which are critical regulators of cellular signaling.
One of the most compelling aspects of this compound is its synthetic accessibility. The presence of multiple functional groups allows for facile modifications through cross-coupling reactions, hydrogenation, and other standard organic transformations. This flexibility enables chemists to tailor the molecular structure to optimize potency, selectivity, and pharmacokinetic properties. Recent advances in flow chemistry have further enhanced the efficiency of synthesizing complex derivatives of 3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide, enabling high-throughput screening of novel analogs.
The biological activity of 3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide has been investigated in several preclinical models. Preliminary studies suggest that this compound exhibits inhibitory effects on certain kinases associated with tumor growth and progression. The methoxy(methyl)sulfamoyl group appears to play a crucial role in mediating these interactions by forming hydrogen bonds with specific residues in the enzyme active site. Additionally, the dichloro substitution enhances binding affinity by increasing electrostatic interactions with negatively charged residues.
Another area of interest is the potential application of 3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide in treating inflammatory diseases. Research indicates that modulating kinase activity can lead to reduced inflammation by inhibiting pathways such as NF-κB and MAPK. The structural features of this compound make it an attractive candidate for developing anti-inflammatory agents with improved efficacy and reduced side effects compared to existing therapies.
The synthesis of 3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl)phenyl}pyridine-2-carboxamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. A common synthetic route begins with the chlorination of a pyridine precursor at the 3 and 6 positions using reagents such as phosphorus oxychloride (POCl₃). Subsequent functionalization at the 4-position involves introducing the methoxy(methyl)sulfamoyl group through nucleophilic substitution or condensation reactions. The final step typically involves carboxylation at the 2-position to yield the desired product.
Recent developments in computational chemistry have significantly accelerated the process of designing novel derivatives of 3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl)phenyl}pyridine-2-carboxamide. Molecular modeling techniques allow researchers to predict binding affinities and optimize structural features before conducting expensive wet-lab experiments. This approach has led to the identification of several promising analogs with enhanced biological activity and improved pharmacokinetic profiles.
The industrial production of 3,6-dichloro-N-[4-methoxy(methyl)sulfamoyl}phenyl}pyridine-2-carboxamide requires stringent quality control measures to ensure consistency and purity. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to verify the chemical structure and assess impurities. Additionally, process optimization is critical to minimize waste generation and reduce production costs.
In conclusion,3 ,6 -dichloro -N -[ 4 -[ meth oxy( methyl ) sulf am o y l ] phen y l ] py rid ine -2 -car box am ide ( CAS No . 1111491 -40 -7) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas . Its unique structural features , synthetic accessibility , and promising biological activity make it a valuable asset for drug discovery efforts . As research continues , further exploration into its derivatives is expected to yield novel therapeutics with improved efficacy and safety profiles .
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